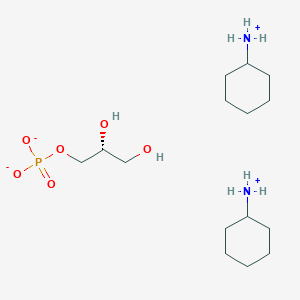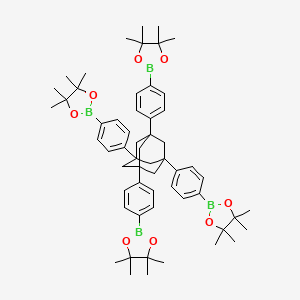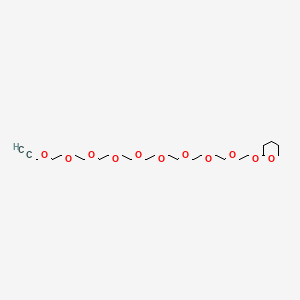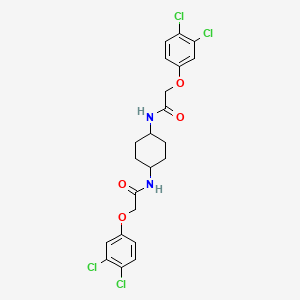
trans-2-Hexadecenoyl-L-carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Hexadecenoyl-L-carnitine: is an endogenous metabolite found in urine. It is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound has the molecular formula C23H43NO4 and a molecular weight of 397.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-hexadecenoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-2-Hexadecenoyl-L-carnitine can undergo oxidation reactions, particularly at the double bond in the hexadecenoic acid moiety.
Reduction: The compound can be reduced to its saturated counterpart, hexadecanoyl-L-carnitine.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include epoxides or diols.
Reduction: The major product is hexadecanoyl-L-carnitine.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Mechanism: : trans-2-Hexadecenoyl-L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to L-carnitine .
Molecular Targets and Pathways
Carnitine acyltransferase: Enzymes involved in the transport of fatty acids.
β-oxidation pathway: The metabolic pathway where fatty acids are broken down to generate acetyl-CoA, NADH, and FADH2
Comparison with Similar Compounds
Similar Compounds
Hexadecanoyl-L-carnitine: The saturated counterpart of trans-2-Hexadecenoyl-L-carnitine.
trans-2-Octenoyl-L-carnitine: A shorter-chain analog with similar metabolic functions
Uniqueness: : this compound is unique due to its specific role in the transport and metabolism of long-chain unsaturated fatty acids. Its structure allows for specific interactions with enzymes involved in fatty acid oxidation, making it a valuable compound for studying metabolic processes .
Properties
Molecular Formula |
C23H43NO4 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(3R)-3-[(E)-hexadec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h17-18,21H,5-16,19-20H2,1-4H3/b18-17+/t21-/m1/s1 |
InChI Key |
SOYNLLDADLOGAM-RURFIKTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)



![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)
